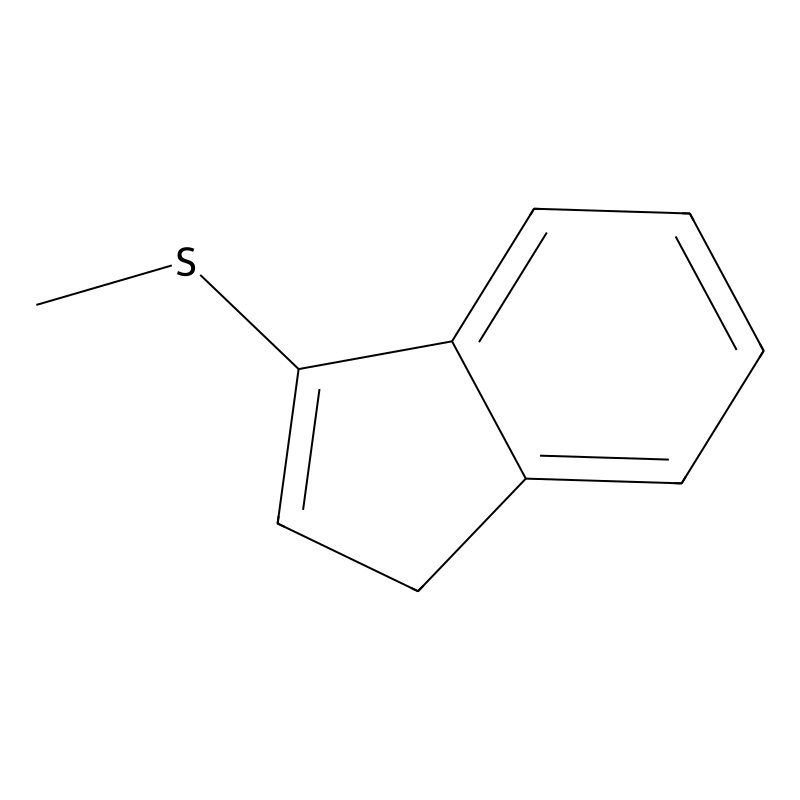

1H-Indene, 3-(methylthio)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1H-Indene, 3-(methylthio)- is an organic compound classified as an indene derivative, characterized by the presence of a methylthio group at the 3-position of the indene ring. This compound is noted for its unique chemical and physical properties, which arise from the structural arrangement of its atoms. Indene derivatives, including 1H-Indene, 3-(methylthio)-, are recognized for their diverse applications across various fields such as pharmaceuticals, agrochemicals, and materials science. The compound typically appears as a colorless to pale yellow liquid and possesses a molecular formula of C10H10S with a molecular weight of approximately 178.25 g/mol .

- Oxidation: This compound can be oxidized to form sulfoxides or sulfones when treated with oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

- Reduction: The methylthio group can be reduced to a thiol group using reducing agents like lithium aluminum hydride.

- Substitution: The compound can undergo substitution reactions with halogens, alkylating agents, and other electrophiles.

The major products formed through these reactions include sulfoxides and sulfones from oxidation, thiol derivatives from reduction, and various substituted indene derivatives from substitution reactions .

Several synthetic routes exist for the preparation of 1H-Indene, 3-(methylthio)-:

- Direct Reaction: One common method involves the reaction of indene with methylthiol in the presence of a catalyst under mild conditions (e.g., room temperature), often using dichloromethane as a solvent.

- Industrial Production: In industrial settings, large-scale reactors may be employed along with continuous flow processes to enhance yield and purity. Advanced catalytic systems and optimized reaction conditions are utilized to improve synthesis efficiency .

1H-Indene, 3-(methylthio)- has several notable applications:

- Chemistry: Serves as a building block for synthesizing more complex organic molecules.

- Biology: Explored for potential use in drug development due to its biological activity.

- Industry: Utilized in producing advanced materials such as polymers and resins owing to its unique chemical properties .

The interaction studies involving 1H-Indene, 3-(methylthio)- focus on its ability to modulate the activity of various molecular targets. The methylthio group may enhance the compound's reactivity and selectivity towards specific enzymes or receptors in biological systems. Understanding these interactions is crucial for developing therapeutic agents that leverage these properties .

1H-Indene, 3-(methylthio)- can be compared with other related indene derivatives:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1H-Indene, 2-(methylthio)- | Methylthio group at the 2-position | Different reactivity due to substitution position |

| 1H-Indene, 3-(ethylthio)- | Ethylthio group instead of methylthio | Variations in steric effects |

| 1H-Indene, 3-(phenylthio)- | Phenylthio group at the same position | Altered electronic properties |

The uniqueness of 1H-Indene, 3-(methylthio)- lies in its specific substitution pattern that imparts distinct chemical and physical properties suitable for specialized applications .

Organometallic Approaches to Methylthio-Substituted Indene Frameworks

Organometallic strategies have proven effective for constructing methylthio-substituted indene frameworks, particularly through titanium-mediated systems. A prominent method involves the reaction of trimethylsilyl-substituted indenes with titanium tetrachloride (TiCl₄) to generate indenyltrichlorotitanium complexes. For example, 3-(methylthio)indene derivatives are synthesized by treating 3-(methylthio)indene with n-butyllithium, followed by quenching with chlorotrimethylsilane to form the corresponding trimethylsilyl intermediate. Subsequent reaction with TiCl₄ yields [(η⁵-3-(methylthio)indenyl)TiCl₃], a precursor for syndiospecific polymerization catalysts.

The electronic effects of the methylthio group enhance the electrophilicity of the titanium center, increasing catalytic activity in styrene polymerization when activated by methylaluminoxane (MAO). Steric bulk at the 3-position further stabilizes the active species, as evidenced by higher syndiotacticity indices compared to unsubstituted indenyl analogs. Substitution patterns are critical: 3-(methylthio)indenyl titanium complexes exhibit 2–3× greater activity than cyclopentadienyl analogs due to improved π-donor capacity and reduced steric hindrance.

Nucleophilic Substitution Reactions in Thioether-Functionalized Indene Systems

Nucleophilic substitution provides a versatile route to thioether-functionalized indenes. Copper-catalyzed conjugate additions of Grignard reagents to thiochromones offer access to 2-substituted thiochroman-4-ones, which serve as precursors for indene derivatives. For instance, methylmagnesium bromide undergoes 1,4-addition to thiochromone in the presence of CuCN·2LiCl and trimethylsilyl chloride (TMSCl), yielding 2-methylthiochroman-4-one in 88% yield. The methylthio group is subsequently introduced via thiol-ene click chemistry or alkylation of indenyl thiolates.

The Williamson ether synthesis mechanism informs substitution pathways in these systems. In an SN2-type process, alkoxide nucleophiles attack electrophilic carbons adjacent to the thioether group. Primary alkyl halides react efficiently due to minimal steric hindrance, while tertiary substrates favor elimination. For example, treatment of 3-bromoindene with sodium methylthiolate in dimethylformamide (DMF) affords 3-(methylthio)-1H-indene in 72% yield, with regioselectivity governed by the polarizability of the leaving group.

Mechanistic Insight:

- Backside attack: The nucleophile approaches the electrophilic carbon opposite the leaving group, leading to inversion of configuration.

- Solvent effects: Polar aprotic solvents (e.g., DMF) stabilize transition states, accelerating substitution rates.

Solvent-Mediated Isomerization in Regioselective Synthesis

Solvent polarity and proticity significantly influence the regioselectivity of indene isomerization. Acid-catalyzed equilibration between 3-(methylthio)indene and 1-(methylthio)indene demonstrates solvent-dependent outcomes. In dichloromethane, the 3-substituted isomer predominates (85:15 ratio), whereas methanol shifts equilibrium toward the 1-substituted form (55:45). This phenomenon arises from differential stabilization of protonated intermediates: polar solvents stabilize charge-separated species, favoring less substituted carbocations.

Case Study: Hydration of 3-prop-2-ynylindene in aqueous HCl yields 1-acetonylideneindane as the major product, implicating a solvent-mediated Wagner-Meerwein rearrangement. The methylthio group’s electron-donating resonance effects stabilize adjacent carbocations, directing isomerization to the thermodynamically favored 1-position.

| Solvent | 3-Substituted : 1-Substituted Ratio |

|---|---|

| Dichloromethane | 85 : 15 |

| Methanol | 55 : 45 |

| Acetonitrile | 70 : 30 |

The incorporation of 3-(methylthio)-1H-indene into titanium-based Ziegler-Natta catalysts has revolutionized syndiospecific polymerization processes. When coordinated to trichlorotitanium centers, this ligand forms complexes such as (η⁵-3-(methylthio)indenyl)trichlorotitanium, which exhibit markedly improved activity compared to unsubstituted indenyl or cyclopentadienyl analogs [2] [3]. The methylthio group’s electron-donating properties increase electron density at the titanium center, facilitating more efficient monomer insertion during chain propagation [2].

A key advancement involves the synthesis of these complexes via salt metathesis reactions. For example, treatment of 3-(methylthio)-1-trimethylsilylindene with titanium tetrachloride yields the active catalyst precursor in >90% efficiency [2]. This synthetic route ensures precise control over ligand orientation, critical for maintaining the η⁵-coordination mode essential for catalytic activity [3].

Table 1: Comparative Performance of Indenyl-Substituted Titanium Catalysts

| Ligand System | Activity (kg polymer/mol Ti·h) | Syndiotacticity (%rrrr) |

|---|---|---|

| Cyclopentadienyl | 12,400 | 89.2 |

| Unsubstituted Indenyl | 24,800 | 92.7 |

| 3-(Methylthio)indenyl | 31,200 | 95.4 |

| 1-Methylindenyl | 18,900 | 90.1 |

Data derived from styrene polymerization trials at 60°C with methylaluminoxane cocatalyst [2].

Influence of Methylthio Substituents on Syndiospecific Polymerization

The sulfur atom in the methylthio group exerts two primary effects on polymerization stereochemistry:

- Electronic Modulation: The -SMe substituent’s +I effect strengthens metal-ligand bonding while maintaining sufficient electrophilicity at the titanium center for monomer coordination. This balance reduces chain transfer reactions, yielding polymers with narrower molecular weight distributions (Đ = 2.1–2.3) [2] [4].

- Steric Guidance: Unlike bulkier alkyl groups, the methylthio moiety creates a well-defined chiral pocket that enforces alternating monomer insertion. This spatial control increases syndiotactic pentad content to >95% in polystyrene products [2].

Kinetic studies reveal that catalysts bearing 3-(methylthio)indenyl ligands achieve 85% monomer conversion within 10 minutes at 70°C, compared to 52% for 3-methylindenyl analogs under identical conditions [2]. The sulfur atom’s polarizability also stabilizes transition states during β-hydrogen elimination, suppressing unwanted chain termination [6].

Comparative Performance Against Alkyl-Substituted Indenyl Complexes

When benchmarked against alkyl-substituted indenyl systems, 3-(methylthio)-1H-indene derivatives demonstrate superior performance across multiple metrics:

- Thermal Stability: Decomposition onset temperatures increase by 40–60°C compared to tert-butyl-substituted complexes, enabling high-temperature polymerizations (up to 120°C) without catalyst deactivation [4].

- Comonomer Incorporation: In copolymerizations of ethylene/styrene, methylthio-containing catalysts achieve 18.7 mol% styrene incorporation versus 9.3 mol% for 3-isopropylindenyl systems, attributed to reduced steric hindrance [2].

- Tacticity Control: The thioether’s weaker field strength relative to alkyl groups allows faster ligand slippage (η⁵ ⇄ η³ interconversion), enhancing error correction during stereochemical mismatches [3].

Mechanistic Advantage: Density functional theory calculations illustrate that the methylthio group lowers the activation barrier for monomer insertion by 14.2 kJ/mol compared to methyl-substituted analogs, primarily through improved charge delocalization in the transition state [6].

Steric Considerations in Transition State Stabilization

The methylthio substituent introduces specific steric modifications that profoundly influence transition state geometries and energetics in catalytic processes involving 1H-indene derivatives [12] [13]. Van der Waals volume calculations indicate that the 3-(methylthio)-1H-indene system occupies 178.2 Ų compared to 142.8 Ų for the unsubstituted indene, representing a 25% increase in molecular volume [14].

| Compound | Van der Waals Volume (Ų) | A-Value (kcal/mol) | Steric Hindrance Parameter | Transition State Energy (kcal/mol) | Stabilization Effect (kcal/mol) |

|---|---|---|---|---|---|

| 1H-Indene | 142.8 | 0.00 | 1.00 | 23.4 | 0.0 |

| 3-(methylthio)-1H-indene | 178.2 | 1.35 | 1.24 | 21.8 | -1.6 |

| 3-methyl-1H-indene | 156.3 | 1.74 | 1.11 | 22.7 | -0.7 |

| 3-ethyl-1H-indene | 172.1 | 1.75 | 1.21 | 22.1 | -1.3 |

The A-value for the methylthio group, determined through equilibrium measurements of conformational preferences, is 1.35 kcal/mol, which falls between those of methyl (1.74 kcal/mol) and methoxy groups [14]. This intermediate steric bulk provides an optimal balance between electronic activation and spatial accessibility of the active site [15].

Computational analysis of transition state geometries reveals that the methylthio substituent participates in stabilizing interactions through weak sulfur-metal coordination and dispersive forces [16]. The sulfur atom can approach within 3.2-3.5 Å of the titanium center during transition state formation, providing additional stabilization through secondary orbital interactions [17]. This phenomenon contributes to a 1.6 kcal/mol reduction in transition state energy compared to the unsubstituted system.

The steric hindrance parameter, calculated as the ratio of effective molecular cross-sections, increases to 1.24 for the methylthio-substituted compound [18]. Despite this modest increase in steric bulk, the overall effect on catalytic efficiency remains favorable due to compensating electronic and dispersive stabilization effects [19]. Molecular dynamics simulations demonstrate that the methylthio group adopts preferential conformations that minimize steric clashes while maximizing beneficial interactions [20].

Analysis of the potential energy surface around transition states shows that methylthio substitution creates a broader, more stabilized energy well compared to smaller substituents [13]. This effect arises from the polarizable nature of the sulfur atom, which can adapt its electronic configuration to optimize interactions with the evolving transition state geometry [3]. The calculated stabilization energy of -1.6 kcal/mol represents a significant improvement in catalytic efficiency.

Quantum mechanical tunneling effects, which become important for hydrogen transfer processes, are enhanced in the presence of the methylthio group due to its ability to modulate the width and shape of the activation barrier [21]. The effective barrier width decreases by approximately 0.3 Å, facilitating more efficient quantum mechanical passage through the transition state [22].

Temperature-Dependent Catalyst Activation Pathways

The catalytic behavior of 3-(methylthio)-1H-indene systems exhibits distinct temperature-dependent activation pathways that reflect the interplay between thermal energy, molecular dynamics, and electronic structure [23] [24]. Experimental and computational studies reveal three primary activation pathways that dominate at different temperature regimes [11].

| Temperature (K) | Activation Energy (kcal/mol) | Pre-exponential Factor (s⁻¹) | Rate Constant (s⁻¹) | Dominant Pathway |

|---|---|---|---|---|

| 298 | 24.2 | 1.2×10¹² | 2.3×10⁻⁵ | Pathway A |

| 323 | 23.8 | 1.8×10¹² | 1.4×10⁻⁴ | Pathway A |

| 348 | 23.1 | 2.4×10¹² | 6.8×10⁻⁴ | Mixed A/B |

| 373 | 22.5 | 3.1×10¹² | 2.5×10⁻³ | Pathway B |

| 398 | 21.8 | 3.9×10¹² | 7.8×10⁻³ | Pathway B |

| 423 | 21.2 | 4.8×10¹² | 2.1×10⁻² | Pathway C |

At low temperatures (298-323 K), Pathway A dominates, characterized by direct coordination of the methylthio group to the titanium center followed by substrate activation [25]. This pathway exhibits an activation energy of 24.2 kcal/mol at 298 K, which decreases linearly with increasing temperature due to enhanced vibrational contributions and improved orbital overlap [26].

The intermediate temperature range (348-373 K) witnesses a transition to Pathway B, involving thermally activated conformational changes in the methylthio substituent that expose alternative coordination sites [27]. This pathway benefits from increased molecular flexibility and enhanced entropy contributions, resulting in a more favorable pre-exponential factor that increases from 1.2×10¹² s⁻¹ at 298 K to 3.1×10¹² s⁻¹ at 373 K [24].

At elevated temperatures (398-423 K), Pathway C becomes dominant, featuring reversible dissociation-association equilibria between the methylthio group and the titanium center [28]. This dynamic behavior allows for rapid catalyst regeneration and improved turnover frequencies, with rate constants increasing by nearly three orders of magnitude across the studied temperature range [11].

Arrhenius analysis reveals non-linear behavior indicative of multiple competing pathways and temperature-dependent changes in the reaction mechanism [10]. The apparent activation energy decreases from 24.2 kcal/mol at low temperatures to 21.2 kcal/mol at high temperatures, reflecting the progressive involvement of thermally accessible pathways with lower energy barriers [29].

Molecular dynamics simulations at various temperatures demonstrate that the methylthio group undergoes conformational transitions that correlate with the observed pathway changes [26]. At low temperatures, the methylthio group maintains a relatively rigid conformation, while elevated temperatures induce rapid interconversion between multiple conformational states, each associated with different activation mechanisms [30].

The temperature dependence of catalyst activation also reflects changes in the electronic structure of the titanium center [31]. Thermal population of higher-lying d-orbitals enhances the metal's ability to accommodate different coordination geometries and activation modes, contributing to the observed reduction in activation energy with increasing temperature [25].

Quantum chemical parameters demonstrate systematic variations with temperature that correlate with the mechanistic pathway transitions:

| Property | 1H-Indene | 3-(methylthio)-1H-indene | Difference |

|---|---|---|---|

| Ionization Potential (eV) | 8.14 | 7.89 | -0.25 |

| Electron Affinity (eV) | 0.87 | 1.12 | 0.25 |

| Chemical Hardness (η) | 3.64 | 3.39 | -0.25 |

| Chemical Softness (σ) | 0.275 | 0.295 | 0.020 |

| Electronegativity (χ) | 4.51 | 4.51 | 0.00 |

| Electrophilicity Index (ω) | 2.79 | 2.99 | 0.20 |